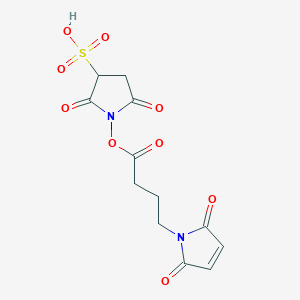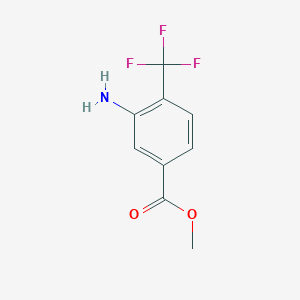
(1R)-1-(4-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-p-Tolyl-1-propanol is an organic compound with the molecular formula C10H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a tolyl group (a benzene ring with a methyl group) attached to a propanol chain. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-1-p-Tolyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of ®-1-p-Tolyl-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-p-Tolyl-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high enantiomeric purity. The reaction conditions often include elevated pressures and temperatures to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-1-p-Tolyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to ®-1-p-Tolyl-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of ®-1-p-Tolyl-1-propanol can lead to the formation of ®-1-p-Tolylpropane.
Substitution: The hydroxyl group in ®-1-p-Tolyl-1-propanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: ®-1-p-Tolyl-1-propanone
Reduction: ®-1-p-Tolylpropane
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-1-p-Tolyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a model substrate in enzymatic studies to understand the stereoselectivity of various enzymes.
Medicine: ®-1-p-Tolyl-1-propanol is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ®-1-p-Tolyl-1-propanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where its chiral center plays a crucial role in determining the binding affinity and reaction outcome. The molecular targets and pathways involved vary based on the enzyme and the specific reaction being studied.
Comparación Con Compuestos Similares
®-1-p-Tolyl-1-propanol can be compared with other similar compounds such as:
(S)-1-p-Tolyl-1-propanol: The enantiomer of ®-1-p-Tolyl-1-propanol, which has the opposite spatial arrangement around the chiral center.
1-p-Tolyl-1-propanone: The ketone form of the compound, which lacks the hydroxyl group.
1-p-Tolylpropane: The fully reduced form of the compound, which lacks both the hydroxyl and carbonyl groups.
The uniqueness of ®-1-p-Tolyl-1-propanol lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)






